molecular formula C5H5N3O4 B1329978 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-38-3

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B1329978
CAS RN: 5334-38-3
M. Wt: 171.11 g/mol
InChI Key: RFGSRUNVFVKCGD-UHFFFAOYSA-N
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Description

“5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 5334-38-3 . It has a molecular weight of 171.11 . It is used as a building block for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid” can be represented by the InChI Code: 1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3, (H,6,7)(H,9,10) .


Chemical Reactions Analysis

Pyrazole derivatives, including “5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The storage temperature is room temperature .

Scientific Research Applications

  • Proteomics Research

    • Application : 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is used in proteomics research .
  • Synthesis of Bioactive Chemicals

    • Application : Pyrazoles, which include 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, are used as scaffolds in the synthesis of bioactive chemicals .
    • Method of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • D-Amino Acid Oxidase Inhibition

    • Application : A related compound, 3-Methylpyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Results or Outcomes : It specifically prevents formalin-induced tonic pain .
  • Synthesis of Pyrazole Derivatives

    • Application : 4-Nitro-3-pyrazolecarboxylic acid, a similar compound, may be used as a starting reagent for the synthesis of a library of pyrazole derivatives, potential A3 adenosine receptor (A3AR) antagonists .
  • Catalysis in Organic Reactions

    • Application : Pyrazoles, including 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, can be used in various organic reactions as catalysts .
  • Building Block for Biologically Active Compounds

    • Application : 4-Nitro-1H-pyrazole-3-carboxylic Acid is a building block used for the synthesis of biologically active compounds .
  • Synthesis of Pyrazole Derivatives

    • Application : The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .
  • Catalysis in Organic Reactions

    • Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Building Block for Biologically Active Compounds

    • Application : 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is a building block used for the synthesis of biologically active compounds .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Future Directions

The compound is an intermediate for the synthesis of pyrazole-benzimidazole derivatives, which are potent Aurora A/B kinase inhibitors . This suggests potential applications in the development of new drugs for cancer treatment.

properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGSRUNVFVKCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901137
Record name NoName_202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

CAS RN

5334-38-3
Record name 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhi, H Li, P Yang, Q Jin, C Yao, B Li, J Ling… - European Journal of …, 2023 - Elsevier
… H 2 O, 95% EtOH; (c) 4-nitropyrazole-3-carboxylic acid or 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDC . HCl, HOBt, DMF, rt; (d…
Number of citations: 3 www.sciencedirect.com
Y Zhi, B Li, C Yao, H Li, P Chen, J Bao, T Qin… - European journal of …, 2018 - Elsevier
… -3-carboxylic acid or 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDC . HCl, HOBt, DMF… -3-carboxylic acid and 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, respectively [25, 26] […
Number of citations: 21 www.sciencedirect.com

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